molecular formula C12H14N2O2 B12371145 5-ethyl-5-phenyl-3-(trideuterio(113C)methyl)imidazolidine-2,4-dione

5-ethyl-5-phenyl-3-(trideuterio(113C)methyl)imidazolidine-2,4-dione

Cat. No.: B12371145
M. Wt: 222.26 g/mol
InChI Key: GMHKMTDVRCWUDX-JVXUGDAPSA-N
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Description

5-ethyl-5-phenyl-3-(trideuterio(113C)methyl)imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, a class of compounds known for their diverse applications in medicinal chemistry and materials science. This compound is characterized by the presence of an ethyl group, a phenyl group, and a trideuterio(113C)methyl group attached to the imidazolidine-2,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-5-phenyl-3-(trideuterio(113C)methyl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl phenyl ketone with trideuterio(113C)methylamine and glyoxal in the presence of a base such as sodium hydroxide. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired imidazolidine-2,4-dione derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-5-phenyl-3-(trideuterio(113C)methyl)imidazolidine-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with higher oxidation states, while reduction can produce fully reduced imidazolidine derivatives.

Scientific Research Applications

5-ethyl-5-phenyl-3-(trideuterio(113C)methyl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of 5-ethyl-5-phenyl-3-(trideuterio(113C)methyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the trideuterio(113C)methyl group may enhance the compound’s stability and alter its metabolic pathways, contributing to its unique properties.

Comparison with Similar Compounds

Similar Compounds

    5-ethyl-5-methylimidazolidine-2,4-dione: Similar in structure but with a methyl group instead of a phenyl group.

    5-ethyl-5-phenylimidazolidine-2,4-dione: Lacks the trideuterio(113C)methyl group.

    5-ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione: Contains a methoxy-methylphenyl group instead of a phenyl group.

Uniqueness

The uniqueness of 5-ethyl-5-phenyl-3-(trideuterio(113C)methyl)imidazolidine-2,4-dione lies in the presence of the trideuterio(113C)methyl group, which imparts distinct chemical and physical properties. This modification can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

222.26 g/mol

IUPAC Name

5-ethyl-5-phenyl-3-(trideuterio(113C)methyl)imidazolidine-2,4-dione

InChI

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i2+1D3

InChI Key

GMHKMTDVRCWUDX-JVXUGDAPSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1C(=O)C(NC1=O)(CC)C2=CC=CC=C2

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2

Origin of Product

United States

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